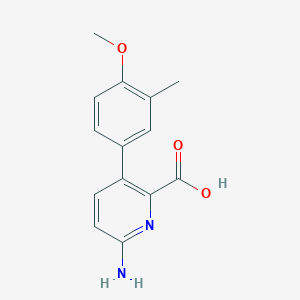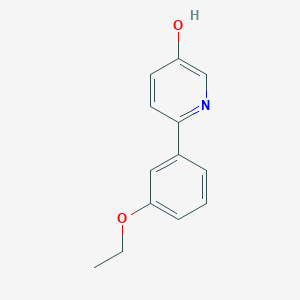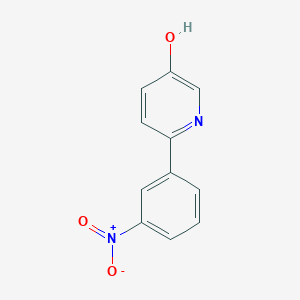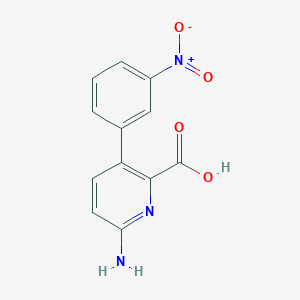
4-(4-Methylthiophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylthiophenyl)nicotinic acid (4-MTNA) is a synthetic compound derived from nicotinic acid, an essential nutrient found in a variety of foods. 4-MTNA has been studied extensively in the scientific community due to its potential applications in a variety of fields, such as biochemistry, physiology, and pharmaceuticals. This article will discuss the synthesis method of 4-MTNA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its possible future directions.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylthiophenyl)nicotinic acid, 95% has been studied extensively in the scientific community due to its potential applications in a variety of fields, such as biochemistry, physiology, and pharmaceuticals. In biochemistry, 4-(4-Methylthiophenyl)nicotinic acid, 95% has been used as a substrate for the enzyme nicotinic acid phosphatase, which is responsible for the conversion of nicotinic acid to nicotinamide. In physiology, 4-(4-Methylthiophenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the cardiovascular system, as well as to investigate the role of nicotinic acid in energy metabolism. In the pharmaceutical industry, 4-(4-Methylthiophenyl)nicotinic acid, 95% has been used to study the synthesis and metabolism of various drugs, as well as to develop new drugs.
Wirkmechanismus
The mechanism of action of 4-(4-Methylthiophenyl)nicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme nicotinic acid phosphatase. This enzyme is responsible for the conversion of nicotinic acid to nicotinamide, and its inhibition by 4-(4-Methylthiophenyl)nicotinic acid, 95% results in an increase in nicotinic acid levels in the body. This increase in nicotinic acid levels has been shown to have a variety of physiological effects, including the stimulation of lipolysis and an increase in energy expenditure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylthiophenyl)nicotinic acid, 95% have been studied extensively. It has been shown to stimulate lipolysis, which is the breakdown of fat cells, resulting in an increase in energy expenditure. It has also been shown to increase the production of ketone bodies, which are important for energy metabolism. Additionally, 4-(4-Methylthiophenyl)nicotinic acid, 95% has been shown to increase the levels of HDL (good) cholesterol and reduce the levels of LDL (bad) cholesterol, as well as reduce the levels of triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Methylthiophenyl)nicotinic acid, 95% in laboratory experiments are that it is a relatively inexpensive and easily synthesized compound, and it has a high purity of 95%. Additionally, it has been studied extensively in the scientific community, so there is a wealth of information available about its biochemical and physiological effects. However, there are also some limitations to using 4-(4-Methylthiophenyl)nicotinic acid, 95% in laboratory experiments. For example, it is not a natural product, so its effects on the body may not be the same as those of natural compounds. Additionally, its effects on the body may vary depending on the dose and the duration of exposure.
Zukünftige Richtungen
There are a number of possible future directions for the study of 4-(4-Methylthiophenyl)nicotinic acid, 95%. For example, further research could be done to investigate its effects on metabolic diseases such as diabetes and obesity. Additionally, its effects on the cardiovascular system could be further studied, as well as its potential use as a drug target. Additionally, its effects on the central nervous system could be studied, as well as its potential use as a neuroprotective agent. Finally, further research could be done to investigate its potential use in the development of new drugs.
Synthesemethoden
4-(4-Methylthiophenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the base-catalyzed reaction of 4-methylthiophenol and nicotinic acid, the oxidation of 4-methylthiophenol with an oxidizing agent such as sodium hypochlorite, or the reaction of 4-methylthiophenol with a carboxylic acid. The most common method of synthesis is the base-catalyzed reaction of 4-methylthiophenol and nicotinic acid, which requires a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction. This method yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
4-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDAMHBWUNELAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














